molecular formula C16H13N3O5S B11535954 Methyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Methyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11535954
M. Wt: 359.4 g/mol
InChI Key: CIMCNPZWSJVKTC-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a furan ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The furan and oxadiazole rings are then coupled using a thiol linkage.

    Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Various substitution reactions can occur on the aromatic ring, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The thiol linkage may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its combination of a furan ring, an oxadiazole ring, and a benzoate ester. This combination provides a distinct set of chemical properties and potential biological activities that are not found in simpler compounds.

Properties

Molecular Formula

C16H13N3O5S

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 2-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C16H13N3O5S/c1-22-15(21)10-5-2-3-6-11(10)17-13(20)9-25-16-19-18-14(24-16)12-7-4-8-23-12/h2-8H,9H2,1H3,(H,17,20)

InChI Key

CIMCNPZWSJVKTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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